REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].[N+:10]([O-])([OH:12])=[O:11]>ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]([F:8])=[CH:4][C:3]=1[OH:9]
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)F)O
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Name
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|
Quantity
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0.7 mL
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The cooling bath was removed and after 15 min at room temperature the solution
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Duration
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15 min
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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then dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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The product was crystallised from diethyl ether
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Name
|
|
Type
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product
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Smiles
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ClC1=C(C=C(C(=C1)[N+](=O)[O-])F)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |